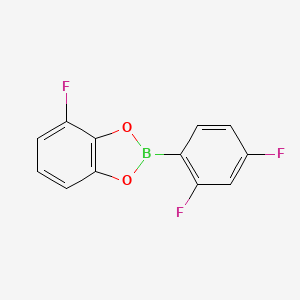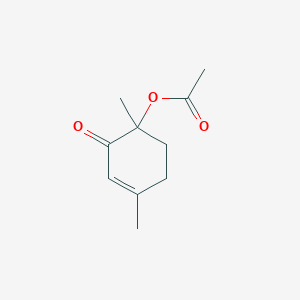
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a molecular formula of C10H14O3 It is a derivative of cyclohexene, featuring a ketone group at the second position and an acetate group at the first position
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylcyclohex-3-en-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, allowing the acetate group to be introduced at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 1,4-dimethyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can act as an electrophile, facilitating reactions with nucleophiles.
類似化合物との比較
Similar Compounds
1,4-Dimethylcyclohex-3-en-1-one: Lacks the acetate group, making it less reactive in certain substitution reactions.
2-Oxocyclohex-3-en-1-yl acetate: Lacks the methyl groups, affecting its steric properties and reactivity.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but different functional groups, leading to different chemical behavior.
Uniqueness
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
374590-08-6 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
(1,4-dimethyl-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7-4-5-10(3,9(12)6-7)13-8(2)11/h6H,4-5H2,1-3H3 |
InChIキー |
USRHFWJXZMCWCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(CC1)(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


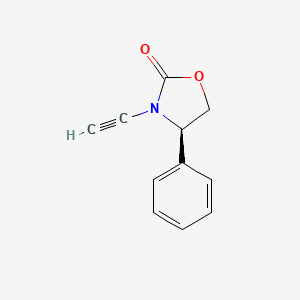


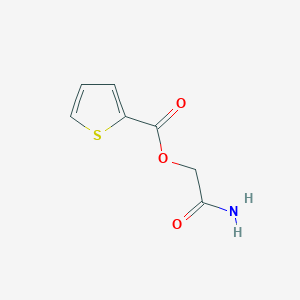
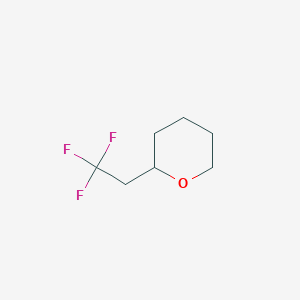

![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
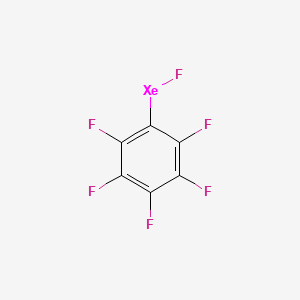
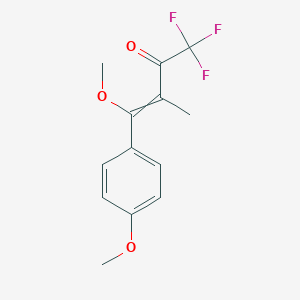

![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)

